molecular formula C15H12ClNO B14985391 3-Benzyl-5-chloro-indolin-2-one

3-Benzyl-5-chloro-indolin-2-one

Cat. No.: B14985391
M. Wt: 257.71 g/mol
InChI Key: SGQODJAGKYIRRS-UHFFFAOYSA-N
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Description

3-Benzyl-5-chloro-indolin-2-one is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-chloro-indolin-2-one typically involves the condensation of 5-chloroindole with benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-chloro-indolin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxoindole derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions include oxoindole derivatives, indoline derivatives, and various substituted indole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Benzyl-5-chloro-indolin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and drug discovery.

    Biology: It has been studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-chloro-indolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, which can lead to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloroindole: A precursor in the synthesis of 3-Benzyl-5-chloro-indolin-2-one, known for its biological activities.

    3-Benzylindole: Similar in structure but lacks the chloro group, which can affect its reactivity and biological properties.

    Indolin-2-one: The core structure of the compound, known for its wide range of biological activities.

Uniqueness

This compound is unique due to the presence of both the benzyl and chloro substituents, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s reactivity and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

3-benzyl-5-chloro-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H12ClNO/c16-11-6-7-14-12(9-11)13(15(18)17-14)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,17,18)

InChI Key

SGQODJAGKYIRRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C3=C(C=CC(=C3)Cl)NC2=O

Origin of Product

United States

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